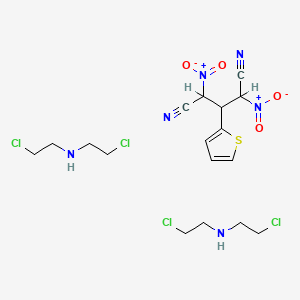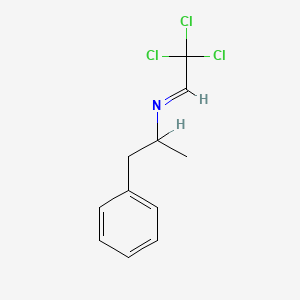
Amfecloral
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amfecloral is a member of amphetamines.
Amfecloral is a stimulant drug of the phenethylamine and amphetamine chemical classes. For a short period of time, it was available under the brand Acutran and indicated as an appetite suppressant, but this product no longer exists. It acts as a prodrug which splits to form amphetamine and chloral hydrate, similarly to clobenzorex and related compounds, except that the N-substituent, in this case, yields a compound that is active in its own right. The chloral hydrate metabolite is a gabaminergic sedative/hypnotic, and would in theory counteract some of the stimulant effects of the amphetamine metabolite. This would produce an effect similar to the amphetamine/barbiturate combinations previously used in psychiatric medications.
Applications De Recherche Scientifique
Thin-Film Transistor Devices
Amfecloral is relevant in the field of thin-film transistor (TFT) research, particularly involving amorphous oxide semiconductors (AOS). These materials are crucial for the development of advanced display technologies like active matrix liquid crystal displays (AMLCD) and active matrix organic light emitting diode (AMOLED) displays. Research highlights the enhancement of electrical performance through various methods such as adopting specific device structures, combining oxide semiconductor materials, and selecting appropriate gate dielectrics and electrode metals (Park, Maeng, Kim, & Park, 2012).
Green Hydrogen Production and Cancer Therapy
Amfecloral has potential applications in the large-scale production of 'green hydrogen' from water. Moreover, its use in multiferroic BiFeO3 indicates its potential in cancer therapy applications. This underscores the material's role in both sustainable energy solutions and medical advancements (Amdouni, 2023).
Pharmacogenetics and Drug Development
In the context of drug development, amfecloral's relevance lies in the area of pharmacogenetics and pharmacogenomics. It is part of the exploratory investigations into RNA expression patterns and DNA sequences in the preclinical and clinical phases of drug development. This research helps in understanding how genetic variations influence drug responses, thereby contributing to personalized medicine (Lesko et al., 2003).
Additive Manufacturing in Electrochemical Labs
Additive manufacturing (AM) techniques are increasingly used in electrochemical research, where amfecloral might play a role. AM offers advantages in producing complex features with low wastage and rapid prototyping capabilities. It is particularly beneficial in the development of electrodes and electrochemical cells (Whittingham et al., 2021).
Reproducibility in Biomedical Research
The role of amfecloral in biomedical research, particularly in enhancing reproducibility, is significant. Ensuring the reproducibility of results in preclinical studies is critical for the reliability and credibility of biomedical research. This aspect is vital for building a trustworthy body of knowledge to improve human health (Freedman, Venugopalan, & Wisman, 2017).
Propriétés
Numéro CAS |
5581-35-1 |
|---|---|
Nom du produit |
Amfecloral |
Formule moléculaire |
C11H12Cl3N |
Poids moléculaire |
264.6 g/mol |
Nom IUPAC |
2,2,2-trichloro-N-(1-phenylpropan-2-yl)ethanimine |
InChI |
InChI=1S/C11H12Cl3N/c1-9(15-8-11(12,13)14)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 |
Clé InChI |
VBZDETYCYXPOAK-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)N=CC(Cl)(Cl)Cl |
SMILES canonique |
CC(CC1=CC=CC=C1)N=CC(Cl)(Cl)Cl |
Autres numéros CAS |
25394-63-2 71528-69-3 5581-35-1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-2-thiazolyl]-2-thiophen-2-ylacetamide](/img/structure/B1194120.png)
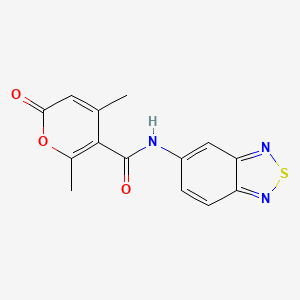
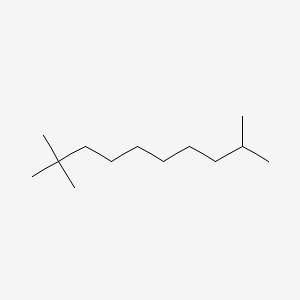
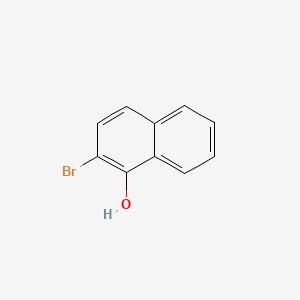
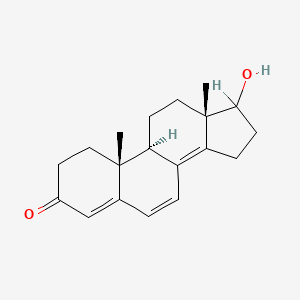
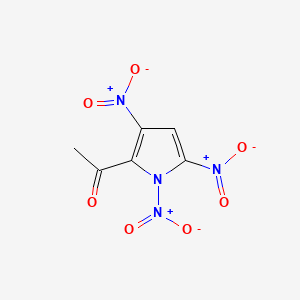
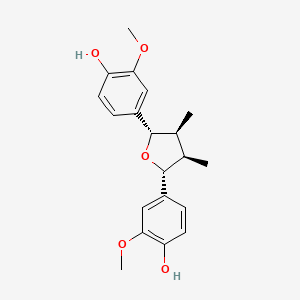
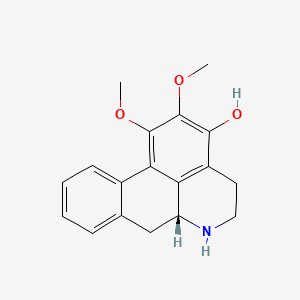
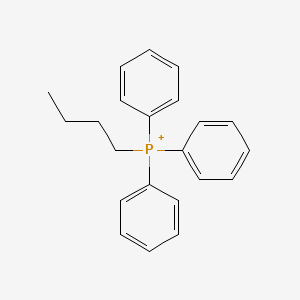
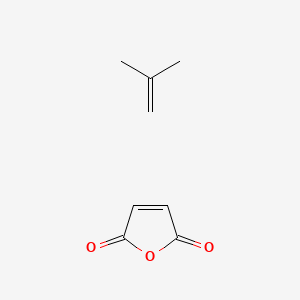
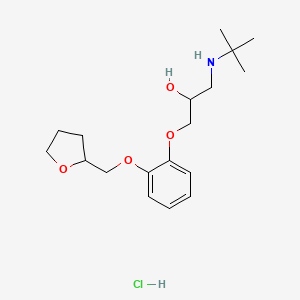
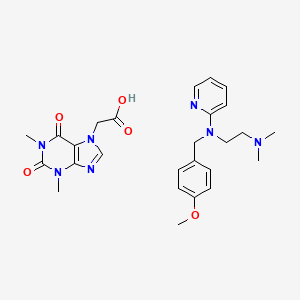
![3-[(2,6-Dideoxy-3-o-methylhexopyranosyl)oxy]-14,19-dihydroxycard-20(22)-enolide](/img/structure/B1194143.png)
